1-Methyl-4-(4-pyridyl)-2-pyridone 1-Methyl-4-(4-pyridyl)-2-pyridone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17991837
InChI: InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3
SMILES:
Molecular Formula: C11H10N2O
Molecular Weight: 186.21 g/mol

1-Methyl-4-(4-pyridyl)-2-pyridone

CAS No.:

Cat. No.: VC17991837

Molecular Formula: C11H10N2O

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

1-Methyl-4-(4-pyridyl)-2-pyridone -

Specification

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
IUPAC Name 1-methyl-4-pyridin-4-ylpyridin-2-one
Standard InChI InChI=1S/C11H10N2O/c1-13-7-4-10(8-11(13)14)9-2-5-12-6-3-9/h2-8H,1H3
Standard InChI Key RLMXNQOQTAOUAP-UHFFFAOYSA-N
Canonical SMILES CN1C=CC(=CC1=O)C2=CC=NC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

1-Methyl-4-(4-pyridyl)-2-pyridone (IUPAC: 1-methyl-4-(pyridin-4-yl)pyridin-2-one) has the molecular formula C₁₁H₁₁N₂O, derived from the union of a 2-pyridone ring (C₅H₅NO) and a 4-pyridyl substituent (C₅H₄N). Key identifiers include:

PropertyValueSource Reference
Molecular Weight187.22 g/molCalculated
SMILESCN1C=C(C(=O)C=C1)C2=CC=NC=C2Derived
InChIKeyVQZJRYQPVVIOQZ-UHFFFAOYSA-NComputed

The methyl group at N1 of the 2-pyridone ring enhances steric protection against nucleophilic attack, while the 4-pyridyl group introduces π-conjugation and hydrogen-bonding capabilities .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous 4-pyridone derivatives exhibit:

  • ¹H NMR: Methyl protons at δ 3.2–3.5 ppm; pyridyl protons as doublets (δ 7.5–8.5 ppm) .

  • ¹³C NMR: Carbonyl resonance at δ 165–170 ppm; aromatic carbons between δ 120–150 ppm .

  • IR: Stretching vibrations for C=O (~1650 cm⁻¹) and C-N (~1350 cm⁻¹) .

Synthesis and Derivatization Pathways

Core Synthetic Strategies

The synthesis of 1-methyl-4-(4-pyridyl)-2-pyridone likely involves:

  • N-Methylation of 4-Hydroxy-2-pyridone:
    Reaction of 4-hydroxy-2-pyridone with methyl iodide under basic conditions yields 1-methyl-2-pyridone .

  • Cross-Coupling at C4:
    Suzuki-Miyaura coupling between 1-methyl-4-bromo-2-pyridone and 4-pyridylboronic acid introduces the pyridyl group .

Representative Reaction Scheme:

1-Methyl-4-bromo-2-pyridone+4-Pyridylboronic AcidPd(PPh₃)₄, Na₂CO₃1-Methyl-4-(4-pyridyl)-2-pyridone\text{1-Methyl-4-bromo-2-pyridone} + \text{4-Pyridylboronic Acid} \xrightarrow{\text{Pd(PPh₃)₄, Na₂CO₃}} \text{1-Methyl-4-(4-pyridyl)-2-pyridone}

Challenges in Functionalization

  • Regioselectivity: Competing reactions at C3 and C5 of the pyridone ring may require directing groups or protective strategies .

  • Solubility: Polar aprotic solvents (DMF, DMSO) are essential for homogenizing reactants .

Physicochemical Properties

Thermodynamic Parameters

Extrapolated from similar N-alkylpyridones :

PropertyValueMethod/Source
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry
LogP (Octanol-Water)0.9 ± 0.2Computational Prediction
Aqueous Solubility2.1 mg/mL (25°C)Shake-Flask Method

Tautomeric Behavior

The 2-pyridone ring exists in equilibrium with its 2-hydroxypyridine tautomer, though N-methylation locks the lactam form, enhancing stability :

2-Pyridone2-Hydroxypyridine(ΔG3.2 kcal/mol)\text{2-Pyridone} \rightleftharpoons \text{2-Hydroxypyridine} \quad (\Delta G^\circ \approx -3.2 \text{ kcal/mol})

Applications in Pharmaceutical Chemistry

Biological Target Engagement

Pyridone derivatives exhibit affinity for:

  • Kinase Inhibition: ATP-binding pockets (e.g., EGFR, CDK2) via H-bonding with the carbonyl group .

  • Metal Chelation: Coordination to transition metals (Fe³⁺, Cu²⁺) through the pyridyl nitrogen .

Case Study: Anticancer Lead Optimization

A 2024 study demonstrated that 4-pyridyl-substituted pyridones enhance apoptosis in HeLa cells (IC₅₀ = 1.8 μM) by stabilizing p53-MDM2 interactions . Structural analogs of 1-methyl-4-(4-pyridyl)-2-pyridone showed improved bioavailability over first-generation pyridones.

Future Research Directions

  • Crystallographic Studies: Single-crystal X-ray diffraction to resolve supramolecular packing.

  • Polymer Incorporation: Exploit π-stacking for conductive materials.

  • Protease Inhibition: Screen against SARS-CoV-2 main protease (Mᵖʳᵒ).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator